molecular formula C18H15N3 B5588173 1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5588173
M. Wt: 273.3 g/mol
InChI Key: DOHFNCRQENEVLN-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with an ethylphenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-ethylphenylhydrazine with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization to form the triazoloquinoline ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as adenosine A2B receptors, which play a role in various physiological and pathological processes. The compound binds to the active site of these targets, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-2-13-7-9-15(10-8-13)18-20-19-17-12-11-14-5-3-4-6-16(14)21(17)18/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFNCRQENEVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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